InChI=1/C13H15NO2/c1-3-9-14(10-4-2)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2,9-10H2,(H,15,16) .
4-[Bis(prop-2-enyl)amino]benzoic acid is an organic compound characterized by the molecular formula . This compound is a derivative of benzoic acid, where the hydrogen atom on the amino group is substituted with a diprop-2-en-1-yl group. Its unique structure makes it significant in various scientific fields, particularly in organic chemistry and medicinal research.
This compound can be synthesized from commercially available reagents, specifically through the reaction of 4-aminobenzoic acid with diprop-2-en-1-ylamine. The synthesis typically occurs in a solvent like ethanol or methanol under reflux conditions, ensuring complete conversion and purification via recrystallization or chromatography.
4-[Bis(prop-2-enyl)amino]benzoic acid falls under the category of amino acids and derivatives. It is also classified as an aromatic compound due to its benzene ring structure, which is characteristic of many biologically active compounds.
The primary method for synthesizing 4-[Bis(prop-2-enyl)amino]benzoic acid involves a nucleophilic substitution reaction where 4-aminobenzoic acid reacts with diprop-2-en-1-ylamine. This reaction can be optimized by varying parameters such as temperature, solvent choice, and reaction time.
The molecular structure of 4-[Bis(prop-2-enyl)amino]benzoic acid features a benzene ring substituted at the para position with a bis(prop-2-enyl)amino group. This configuration contributes to its chemical reactivity and biological activity.
4-[Bis(prop-2-enyl)amino]benzoic acid can participate in various chemical reactions:
Understanding these reactions is crucial for manipulating the compound for desired applications in organic synthesis and medicinal chemistry.
The mechanism of action for 4-[Bis(prop-2-enyl)amino]benzoic acid typically involves its interaction with specific molecular targets such as enzymes or receptors. The diprop-2-en-1-yl group enhances binding affinity to these targets, leading to various biological effects depending on the application context.
The exact biochemical pathways are still under investigation, but research indicates potential roles in enzyme inhibition and modulation of protein-ligand interactions, which are critical in drug design and development.
Relevant data suggests that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
4-[Bis(prop-2-enyl)amino]benzoic acid has several notable applications:
The strategic design of 4-[bis(prop-2-enyl)amino]benzoic acid centers on constructing the N,N-diallyl-aniline motif conjugated to a carboxylic acid functionality. This design exploits the electron-donating capability of the bis-allylamino group to modulate electron density at the benzoic acid core, enhancing reactivity for downstream derivatization. The allyl groups serve as versatile handles for further functionalization via click chemistry or polymerization, while the carboxylic acid enables amide coupling or salt formation. Molecular modeling indicates that the planar benzoic acid moiety and the twisted diallylamino group (dihedral angle: 40–50°) create a push-pull electronic structure, ideal for photophysical applications or metal coordination [1] [6].
N-Alkylation of methyl 4-aminobenzoate or 4-aminobenzoic acid represents the most efficient route to this compound. Key catalytic methods include:
Table 1: Catalytic N-Alkylation Efficiency
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 4 | 85 |
| TBAB (microwave) | Acetonitrile | 100 | 0.5 | 90 |
| Aliquat 336 | H₂O/CH₂Cl₂ | 25 | 8 | 65 |
Solvent-free techniques significantly enhance atom economy and reduce waste:
Table 2: Solvent Impact on Synthesis
| Condition | Reaction Time | Yield (%) | E-factor |
|---|---|---|---|
| Solvent-free (ball-milling) | 2 h | 88 | 0.8 |
| DMF | 4 h | 85 | 12.5 |
| Supercritical CO₂ | 3 h | 70 | 1.2 |
The bis-allylamino group undergoes diverse radical-mediated transformations:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1